N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Description
The compound N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 1,2,5-oxadiazole (furazan) moiety at the acetamide nitrogen and a benzyl-substituted triazinoindole core. The 4-amino-1,2,5-oxadiazole group introduces hydrogen-bonding capability and electron-deficient characteristics, which may enhance solubility and target binding compared to simpler aryl substituents.
Properties
Molecular Formula |
C20H16N8O2S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H16N8O2S/c21-17-18(27-30-26-17)22-15(29)11-31-20-23-19-16(24-25-20)13-8-4-5-9-14(13)28(19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,21,26)(H,22,27,29) |
InChI Key |
HYWWGARJCHCKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=NON=C5N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation-Based Synthesis
The foundational approach involves cyclocondensation reactions to construct the triazinoindole and oxadiazole rings. A representative method from employs dicarbonyl ester intermediates cyclized with phenyl hydrazine under reflux conditions. Subsequent hydrazinolysis yields hydrazide precursors, which react with carbon disulfide or ammonium thiocyanate to form oxadiazole or triazole-thione intermediates. For example:
-
Step 1 : Cyclocondensation of dicarbonyl ester 2 with phenyl hydrazine forms pyrazole-carboxylate 3 .
-
Step 2 : Hydrazinolysis of 3 produces hydrazide 4 , which reacts with CS₂ to generate oxadiazole-thione 5 .
-
Step 3 : Alkylation of 5 with benzyl halides introduces the benzyl-triazinoindole moiety.
Key Conditions :
Sequential Alkylation and Coupling
A modular strategy reported in and builds the molecule through sequential alkylation and amide coupling:
-
Oxadiazole Core Synthesis : Hydrazide intermediates (e.g., 2 in) undergo cyclization with carbon disulfide in basic ethanol to form 1,3,4-oxadiazole-2-thiols.
-
S-Alkylation : The thiol group reacts with 2-chloroacetamide derivatives in acetone, using K₂CO₃ as a base, to introduce the sulfanylacetamide chain.
-
Triazinoindole Assembly : Benzylation of indole precursors via Mannich reactions or nucleophilic substitution completes the triazino[5,6-b]indole system.
-
Hydrazide 2a treated with CS₂ in ethanol → oxadiazole-thiol 3a .
-
3a alkylated with tert-butyl 3-bromopropionate → intermediate B , hydrolyzed to carboxylic acid.
-
Final coupling with benzylated triazinoindole amine via HATU/DIPEA.
Yield Optimization :
-
Microwave irradiation reduces reaction times (e.g., 2–5 minutes vs. 6–12 hours).
-
Polar aprotic solvents (DMF, DCM) improve solubility of aromatic intermediates.
Critical Reaction Parameters
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Cyclocondensation | 80–100°C (reflux) | 70–85% | |
| S-Alkylation | 25–40°C | 65–78% | |
| Coupling Reactions | 0–5°C (ice bath) | 80–92% |
Higher temperatures accelerate cyclization but risk side reactions (e.g., over-oxidation). Ice bath conditions stabilize reactive intermediates during coupling.
Catalysts and Reagents
-
Coupling Agents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms EDC/HOBt in amide bond formation, achieving 90% yield vs. 75%.
-
Bases : DIPEA > Et₃N for deprotonating thiols during alkylation.
-
Benzylation Agents : Benzyl bromide with K₂CO₃ in acetone achieves >80% substitution on indole N-H.
Characterization and Validation
Spectroscopic Analysis
Purity Criteria :
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during triazinoindole formation may yield N1- vs. N3-benzylated products. Strategies include:
Chemical Reactions Analysis
Types of Reactions
“N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone under appropriate conditions.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the nitro group may yield amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide typically involves a multi-step process that includes the formation of oxadiazole and triazine moieties. The compound can be synthesized through the reaction of 4-amino-1,2,5-oxadiazole with benzyl derivatives of triazine in the presence of appropriate reagents.
Key Steps in Synthesis:
- Formation of Oxadiazole: The oxadiazole ring is formed through the reaction of hydrazines with carboxylic acids.
- Triazine Synthesis: The triazine component is synthesized using a cyclization reaction involving benzyl derivatives.
- Final Coupling: The final compound is obtained by coupling the oxadiazole and triazine components using acetamide derivatives.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that this compound demonstrates significant anticancer properties. It has been tested against various cancer cell lines with promising results:
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
These results suggest that the compound may act as an effective inhibitor of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
This antimicrobial activity is attributed to the presence of the oxadiazole and triazine structures which enhance lipophilicity and membrane permeability.
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, this compound was tested on various cancer cell lines. The results indicated high efficacy in inhibiting cell proliferation and inducing apoptosis.
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties against clinical isolates of bacteria. The compound demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of “N~1~-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
The target compound shares a common scaffold with several analogues: a 5H-[1,2,4]triazino[5,6-b]indole core linked via a sulfanyl-acetamide group. Key structural differences lie in the substituents on the triazinoindole nitrogen and the acetamide nitrogen (Table 1).
Table 1: Structural Comparison of Key Analogues
Antidepressant Activity
Studies on 2-(5H-triazinoindol-3-ylthio)-N-(substituted phenyl)acetamides revealed moderate to weak antidepressant activity in the tail suspension test (TST). Notably, elongation of the acyl chain (e.g., conversion to propionamides) significantly reduced efficacy, underscoring the importance of the acetamide bridge for CNS activity .
Anti-Exudative and Anti-Inflammatory Activity
Analogues with substituted phenyl groups (e.g., fluorine, methoxy, or nitro) on the acetamide nitrogen demonstrated enhanced anti-exudative activity compared to diclofenac sodium . The target compound’s 4-amino-1,2,5-oxadiazole group, a bioisostere for nitro or acetyl groups, may mimic these effects by providing electron-deficient aromaticity and hydrogen-bonding capacity.
Substituent Effects on Bioactivity
- Benzyl vs. Allyl/Methyl/Ethyl on Triazinoindole: Benzyl groups (as in the target compound) may enhance lipophilicity and CNS penetration compared to smaller alkyl groups (e.g., methyl in ).
- Heterocyclic vs. Aryl on Acetamide Nitrogen: The oxadiazole in the target compound offers distinct electronic and steric properties compared to phenyl (e.g., ) or thiadiazole () substituents. Amino-oxadiazoles are known to improve solubility and target specificity in drug design.
Physicochemical and Pharmacokinetic Considerations
- Solubility: The 4-amino-1,2,5-oxadiazole group likely increases aqueous solubility compared to hydrophobic aryl groups (e.g., 2-nitrophenyl in ).
- Metabolic Stability : Sulfanyl linkages and heterocycles (e.g., oxadiazole, thiadiazole) may resist oxidative metabolism better than simple alkyl chains .
- Binding Affinity : The oxadiazole’s electron-deficient nature could enhance π-π stacking or hydrogen bonding with serine/threonine kinases or inflammatory mediators .
Biological Activity
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the oxadiazole and triazine rings. The structural integrity and characteristics of the compound can be confirmed through spectroscopic methods such as NMR and mass spectrometry.
2.1 Anticancer Activity
Recent studies have demonstrated significant anticancer properties of compounds containing oxadiazole and triazine moieties. For instance:
- Cytotoxicity : The compound exhibited cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values for these cell lines were reported in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner. This suggests that the biological activity may be linked to the disruption of cellular machinery involved in DNA replication and repair .
2.2 Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence regarding the antimicrobial properties of oxadiazole derivatives. Studies have shown that certain derivatives exhibit strong bactericidal effects against various strains of bacteria, including Staphylococcus spp., with minimal cytotoxicity to normal cell lines .
3. Case Studies and Research Findings
4. Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound with various protein targets involved in cancer progression. The results indicate that the oxadiazole moiety effectively interacts with ATP-binding sites in kinases such as GSK-3β, suggesting a potential role as an inhibitor .
5.
This compound demonstrates promising biological activities, particularly in anticancer and antimicrobial domains. Further research is warranted to elucidate its mechanisms of action and optimize its therapeutic potential through structural modifications.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Condition Optimization : Adjust temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and reaction time (monitored via TLC) to minimize side products .
- Purification Techniques : Use recrystallization (ethanol-DMF mixtures) or column chromatography (silica gel, chloroform:methanol gradients) to isolate high-purity fractions .
- Catalyst Selection : Employ coupling agents like EDC/HOBt for amide bond formation to enhance efficiency .
Advanced: How can researchers resolve conflicting data in proposed reaction pathways during multi-step synthesis?
Methodological Answer:
- Intermediate Characterization : Use in situ NMR and LC-MS to track intermediates and identify competing pathways (e.g., unintended sulfanyl group oxidation) .
- Computational Validation : Apply quantum chemical calculations (DFT) to model reaction energetics and confirm feasible pathways .
- Isotopic Labeling : Introduce isotopic tags (e.g., deuterated solvents) to trace reaction mechanisms and byproduct origins .
Basic: What experimental approaches are recommended to determine the compound’s mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates and IC50 determination .
- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-labeled competitors) to quantify affinity .
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., triazinoindole stacking with DNA bases) .
Advanced: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₁₈N₈O₂S₂) with <2 ppm error .
- Multinuclear NMR : Assign peaks for sulfanyl (δ 3.8–4.2 ppm, CH₂-S) and acetamide (δ 7.9–8.3 ppm, NH) groups .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
Basic: How should structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified benzyl (e.g., fluorobenzyl) or oxadiazole groups to assess bioactivity trends .
- Bioactivity Profiling : Test antimicrobial (MIC assays) and antiproliferative (MTT assay on cancer cell lines) properties .
- 3D-QSAR Modeling : Align pharmacophore features (e.g., hydrogen bond acceptors) with activity data .
Advanced: How can contradictory results in biological activity across assays be systematically addressed?
Methodological Answer:
- Assay Standardization : Replicate under controlled conditions (pH, serum content) to rule out false positives .
- Target Engagement Validation : Use cellular thermal shift assays (CETSA) to confirm direct target binding .
- Meta-Analysis : Compare data across studies (e.g., PubChem bioactivity entries) to identify consensus trends .
Basic: What computational tools are recommended for predicting reactivity and stability?
Methodological Answer:
- Reactivity Prediction : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
- Degradation Pathways : Simulate hydrolysis (e.g., acetamide cleavage) under physiological pH using molecular modeling software .
Advanced: How can solubility limitations in aqueous buffers be overcome for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate esters at the oxadiazole amino group to enhance hydrophilicity .
Basic: What methodologies are suitable for assessing the compound’s toxicity profile?
Methodological Answer:
- In Vitro Cytotoxicity : MTT assays on HEK293 cells to determine LC50 values .
- Genotoxicity Screening : Comet assay or γH2AX foci quantification to detect DNA damage .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation .
Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?
Methodological Answer:
- Byproduct Accumulation : Optimize continuous flow reactors to improve heat/mass transfer and reduce side reactions .
- Purity Consistency : Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
